1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine
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Overview
Description
1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of fluorinated amines. The presence of a fluorine atom in its structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine typically involves the introduction of a fluorine atom into the amine structure. One common method is the fluorination of a precursor compound using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-(4-methoxyphenyl)-2-methylpropan-2-amine
- 1-Fluoro-1-(4-hydroxyphenyl)-2-methylpropan-2-amine
- 1-Fluoro-1-(4-chlorophenyl)-2-methylpropan-2-amine
Uniqueness
1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to other similar compounds .
Biological Activity
1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16FNO, with a molecular weight of approximately 197.25 g/mol. The presence of the fluorine atom and a methoxy group on the phenyl ring significantly influences its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The fluorine substitution enhances the compound's binding affinity to these receptors, potentially modulating their activity and influencing physiological responses.
Key Mechanisms:
- Receptor Interaction : Acts as an agonist or antagonist at neurotransmitter receptors.
- Enzyme Modulation : Influences enzyme kinetics, particularly those related to neurotransmitter metabolism.
- Neurotransmitter Release : May affect the release and reuptake mechanisms of key neurotransmitters like dopamine and serotonin.
Biological Activity Data
Research has demonstrated that this compound exhibits notable activity in various biological assays:
Biological Activity | IC50 Values | Target |
---|---|---|
Dopamine Receptor Binding | 50 nM | D2 Receptor |
Serotonin Receptor Binding | 200 nM | 5HT2A Receptor |
Enzyme Inhibition (Monoamine Oxidase) | 30 µM | MAO-A |
These values indicate a strong affinity for dopamine receptors, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
Case Study 1: Neuropharmacological Assessment
In a study examining the neuropharmacological effects of this compound, researchers evaluated its impact on rodent models exhibiting symptoms of anxiety and depression. The compound was administered at varying doses, revealing significant anxiolytic effects at lower concentrations without major side effects. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, supporting its potential as an antidepressant .
Case Study 2: Binding Affinity Evaluation
A comparative study assessed the binding affinities of several analogs, including this compound against standard compounds. The results highlighted its superior binding affinity to the D2 receptor compared to non-fluorinated analogs, emphasizing the role of fluorination in enhancing receptor interactions. This study underscores the importance of structural modifications in optimizing drug efficacy .
Applications in Medicine
Given its biological activity, this compound is being investigated for therapeutic applications in:
- Neurological Disorders : Potential treatment for conditions like Parkinson's disease due to its dopaminergic effects.
- Psychiatric Disorders : Exploration as an antidepressant or anxiolytic agent.
- Pharmacological Research : Used as a tool compound to study receptor dynamics and drug interactions.
Properties
Molecular Formula |
C11H16FNO |
---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10H,13H2,1-3H3 |
InChI Key |
YCTVNQUEGNFNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)F)N |
Origin of Product |
United States |
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